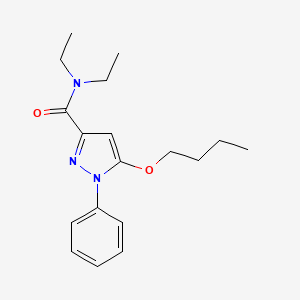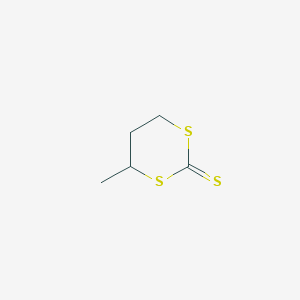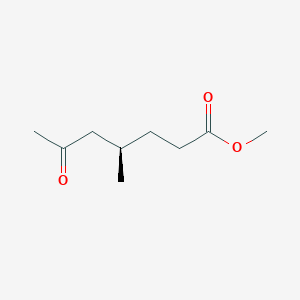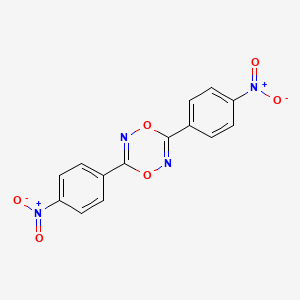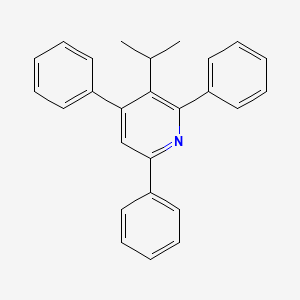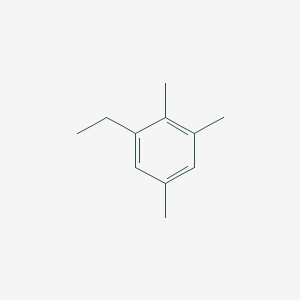
Benzene, 1-ethyl-2,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-2,3,5-trimethyl-: is an aromatic hydrocarbon with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at positions 1, 2, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: Benzene, 1-ethyl-2,3,5-trimethyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.
Major Products Formed:
Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.
Halogenation: Halogenated derivatives, such as chloro or bromo compounds.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring aromatic building blocks.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals, including dyes, resins, and plastics.
Mécanisme D'action
The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.
Comparaison Avec Des Composés Similaires
Benzene, 1,2,3-trimethyl- (Hemimellitene): This compound has three methyl groups at positions 1, 2, and 3.
Benzene, 1,3,5-trimethyl- (Mesitylene): This compound has three methyl groups at positions 1, 3, and 5.
Benzene, 1-ethyl-3,5-dimethyl-: This compound has one ethyl group and two methyl groups at positions 1, 3, and 5.
Uniqueness: Benzene, 1-ethyl-2,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups can enhance its solubility in organic solvents and affect its boiling and melting points compared to other similar compounds.
Propriétés
Numéro CAS |
54120-62-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-ethyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |
Clé InChI |
GGYNNCOYZVGAPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



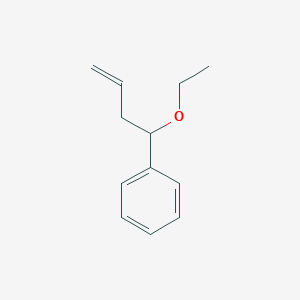
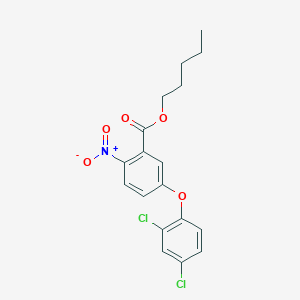
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
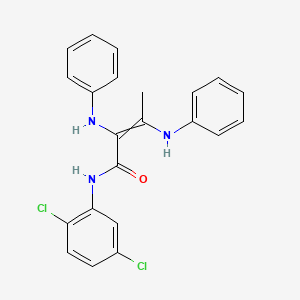

![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
